molecular formula C10H15ClN2S B1462258 1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine CAS No. 1039895-17-4

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine

Cat. No. B1462258
CAS RN: 1039895-17-4
M. Wt: 230.76 g/mol
InChI Key: XVVOBZWNYUWODU-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine, also known as 5-Chloro-2-methylthiophen-4-ylpiperidin-1-amine or 5-CTMP, is a novel compound with a wide range of applications in scientific research. It is a synthetic molecule that has been used in a variety of laboratory experiments and has been studied extensively in the past decade.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

The thiophene moiety within the compound is beneficial for the development of dye-sensitized solar cells . Thiophene derivatives serve as excellent π-spacer groups in donor-π-acceptor dyes, which are crucial for the performance of DSSCs . These cells are a promising alternative for harnessing solar energy, offering advantages like flexibility in color and transparency, and high performance even at low light intensities.

Organic Semiconductors

Thiophene-based compounds are pivotal in the advancement of organic semiconductors . Their ability to facilitate charge transport makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . This application is significant in the development of flexible, lightweight, and potentially more cost-effective electronic devices.

Pharmacological Properties

The piperidine ring present in the compound is known for its pharmacophoric features. Piperidine derivatives are widely used in various therapeutic applications, including as building blocks for drugs with antimicrobial , anti-inflammatory , and anticancer properties .

Corrosion Inhibitors

Thiophene derivatives have been utilized as corrosion inhibitors in industrial chemistry. They help protect materials from corrosion, thereby extending the life of metal components in various environments .

Material Science

In material science, thiophene-based molecules contribute to the development of advanced materials with unique properties. They are used in the fabrication of high-performance polymers and coatings , which are essential for various industrial applications .

Anesthetics and Sodium Channel Blockers

Compounds with a thiophene structure, similar to the one , have been used in the formulation of anesthetics and as voltage-gated sodium channel blockers . These applications are particularly relevant in medical procedures and treatments .

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2S/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVOBZWNYUWODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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